

CGP-53353: A Selective Inhibitor of Protein Kinase C βII

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

CGP-53353 is a chemical compound identified as a selective inhibitor of the βII isoform of Protein Kinase C (PKCβII). This technical guide provides a comprehensive overview of **CGP-53353**, including its mechanism of action, key quantitative data, detailed experimental protocols, and its role within the broader context of PKCβII signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and research applications of this selective inhibitor.

Introduction

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial regulators of a multitude of cellular processes, including proliferation, differentiation, apoptosis, and signal transduction.[1][2] The PKC family is divided into three subfamilies: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms. The β isoform, a member of the cPKC subfamily, exists as two splice variants, PKCβI and PKCβII, which differ in their C-terminal 50 amino acids. **CGP-53353** has demonstrated selectivity for the PKCβII isoform, making it a valuable tool for dissecting the specific roles of this kinase in various physiological and pathological conditions.

Physicochemical Properties and Formulation



CGP-53353, also known as 4,5-bis(4-Fluoroanilino)-phthalimide, is a small molecule with the following characteristics:

Property	Value	Reference
Molecular Formula	C20H13F2N3O2	
Molecular Weight	365.34 g/mol	
CAS Number	145915-60-2	
Appearance	Not specified in search results	
Solubility	Soluble to 100 mM in DMSO and to 20 mM in ethanol	
Purity	≥98%	[3]
Storage	Store at room temperature. Stock solutions can be stored at -20°C for one month or -80°C for six months.	[4]

Mechanism of Action and Selectivity

CGP-53353 exerts its inhibitory effect on Protein Kinase C. Its selectivity for the PKC β II isoform over the PKC β I isoform has been established through in vitro kinase assays.

Quantitative Inhibition Data

Target	IC ₅₀	Reference
РКСВІІ	0.41 μΜ	[3][4]
РКСВІ	3.8 μΜ	[3][4]
prionogenic Sup35 fibrillization	~3.4 μM	[3]

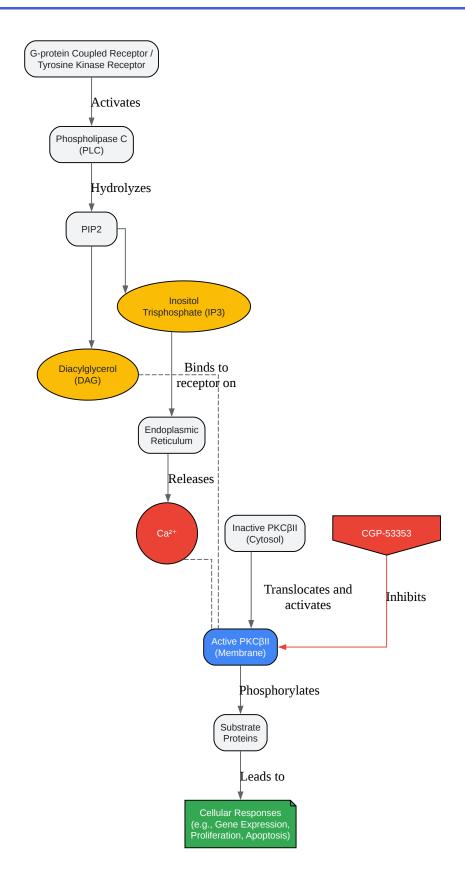
The approximately 9-fold greater potency for PKCβII over PKCβI highlights the selectivity of CGP-53353.



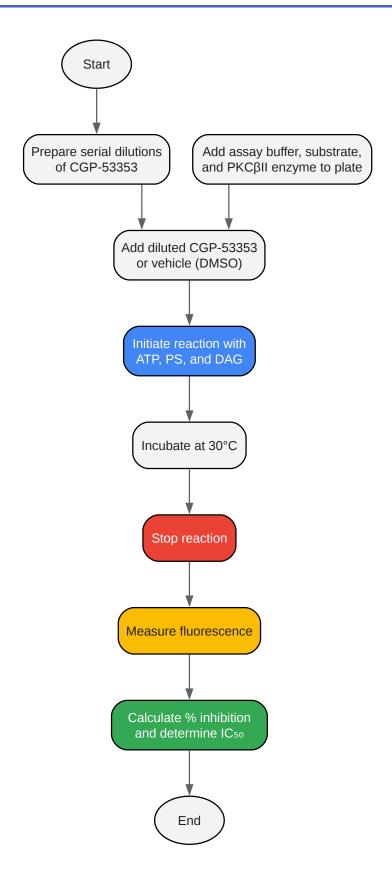
Signaling Pathways PKCβII Signaling Cascade

Protein Kinase C β II is a key downstream effector of various signaling pathways initiated by receptor activation. Upon activation, typically by diacylglycerol (DAG) and Ca²⁺, PKC β II translocates from the cytosol to the plasma membrane where it phosphorylates a wide range of substrate proteins, thereby modulating their activity and initiating downstream cellular responses.









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